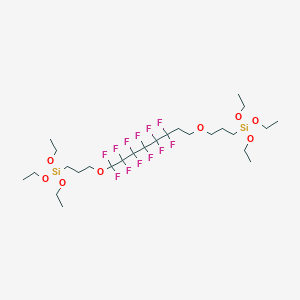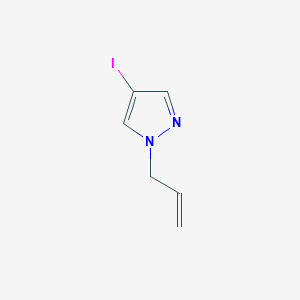
2,3,5,6-tetra(N-carbazolyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) materials. It is part of the carbazolyl benzonitrile family and is used in organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile typically involves the reaction of 9H-carbazole with a suitable benzonitrile derivative. One common method includes the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base, followed by the addition of tetrafluoroisophthalonitrile . The reaction is carried out under an inert atmosphere, typically argon, and requires heating to around 65°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile primarily undergoes substitution reactions due to the presence of the carbazole groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Often involve halogenated solvents and bases like sodium bis(trimethylsilyl)amide.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzonitrile core.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in drug delivery systems and as a potential therapeutic agent.
Wirkmechanismus
The compound exerts its effects through thermally activated delayed fluorescence. This involves the conversion of triplet excitons to singlet excitons via reverse intersystem crossing, facilitated by the small energy gap between these states . The carbazole groups play a crucial role in this process by stabilizing the excited states and enhancing the efficiency of light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile: Another TADF emitter with similar properties but different molecular structure.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use in photoredox catalysis and as a TADF material.
Uniqueness
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile is unique due to its specific arrangement of carbazole groups, which provides a balance between stability and efficiency in TADF applications. This makes it particularly suitable for use in blue OLEDs, where achieving high efficiency and stability is challenging .
Eigenschaften
Molekularformel |
C55H33N5 |
|---|---|
Molekulargewicht |
763.9 g/mol |
IUPAC-Name |
2,3,5,6-tetra(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C55H33N5/c56-34-43-54(59-48-29-13-5-21-39(48)40-22-6-14-30-49(40)59)52(57-44-25-9-1-17-35(44)36-18-2-10-26-45(36)57)33-53(58-46-27-11-3-19-37(46)38-20-4-12-28-47(38)58)55(43)60-50-31-15-7-23-41(50)42-24-8-16-32-51(42)60/h1-33H |
InChI-Schlüssel |
QGFMAHGYJHNBJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)

![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)



![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
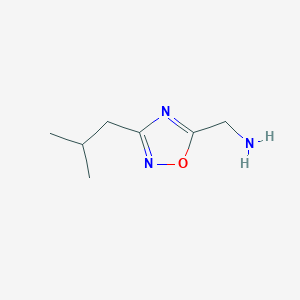
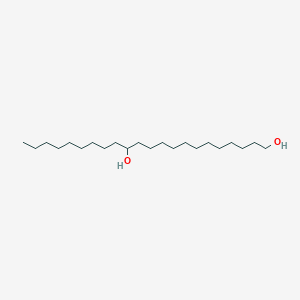
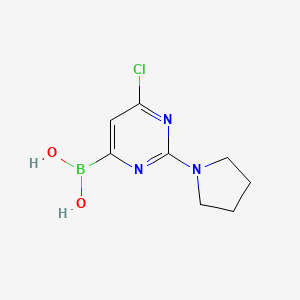
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14125249.png)
